molecular formula C21H22N2O3 B3609457 ethyl 3-oxo-5-phenyl-1-(piperidin-1-yl)-3H-pyrrolizine-2-carboxylate

ethyl 3-oxo-5-phenyl-1-(piperidin-1-yl)-3H-pyrrolizine-2-carboxylate

Cat. No.: B3609457
M. Wt: 350.4 g/mol
InChI Key: OSXZVWASGFLXHZ-UHFFFAOYSA-N
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Description

Ethyl 3-oxo-5-phenyl-1-(piperidin-1-yl)-3H-pyrrolizine-2-carboxylate is a synthetic organic compound that belongs to the pyrrolizine family. This compound is characterized by its unique structure, which includes a pyrrolizine ring system, a phenyl group, and a piperidine moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-oxo-5-phenyl-1-(piperidin-1-yl)-3H-pyrrolizine-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrolizine Ring: The pyrrolizine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative or a diketone.

    Introduction of the Phenyl Group: The phenyl group can be introduced via a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst like aluminum chloride.

    Attachment of the Piperidine Moiety: The piperidine ring can be attached through a nucleophilic substitution reaction, where a piperidine derivative reacts with an appropriate leaving group on the pyrrolizine ring.

    Esterification: The final step involves esterification to introduce the ethyl ester group, typically using ethanol and an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-oxo-5-phenyl-1-(piperidin-1-yl)-3H-pyrrolizine-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketone groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine moiety or the phenyl group, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Aluminum chloride (for Friedel-Crafts acylation), acid catalysts (for esterification).

Major Products

    Oxidation Products: Ketones, carboxylic acids.

    Reduction Products: Alcohols.

    Substitution Products: Various derivatives depending on the substituents introduced.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its pharmacological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 3-oxo-5-phenyl-1-(piperidin-1-yl)-3H-pyrrolizine-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

Ethyl 3-oxo-5-phenyl-1-(piperidin-1-yl)-3H-pyrrolizine-2-carboxylate can be compared with other pyrrolizine derivatives, such as:

    Ethyl 3-oxo-5-phenyl-3H-pyrrolizine-2-carboxylate: Lacks the piperidine moiety, which may result in different biological activities.

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, potentially affecting its pharmacokinetic properties.

The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct biological and chemical properties.

Properties

IUPAC Name

ethyl 3-oxo-5-phenyl-1-piperidin-1-ylpyrrolizine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c1-2-26-21(25)18-19(22-13-7-4-8-14-22)17-12-11-16(23(17)20(18)24)15-9-5-3-6-10-15/h3,5-6,9-12H,2,4,7-8,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSXZVWASGFLXHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=C(N2C1=O)C3=CC=CC=C3)N4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 3-oxo-5-phenyl-1-(piperidin-1-yl)-3H-pyrrolizine-2-carboxylate
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ethyl 3-oxo-5-phenyl-1-(piperidin-1-yl)-3H-pyrrolizine-2-carboxylate
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ethyl 3-oxo-5-phenyl-1-(piperidin-1-yl)-3H-pyrrolizine-2-carboxylate
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ethyl 3-oxo-5-phenyl-1-(piperidin-1-yl)-3H-pyrrolizine-2-carboxylate
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ethyl 3-oxo-5-phenyl-1-(piperidin-1-yl)-3H-pyrrolizine-2-carboxylate
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ethyl 3-oxo-5-phenyl-1-(piperidin-1-yl)-3H-pyrrolizine-2-carboxylate

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